molecular formula C11H10F3N5O B2946066 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide CAS No. 1396793-36-4

6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Cat. No.: B2946066
CAS No.: 1396793-36-4
M. Wt: 285.23
InChI Key: GXYBMHOEWYQKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 2-methylimidazole group and a trifluoroethyl carboxamide side chain. This specific molecular architecture, incorporating nitrogen-rich heterocycles, is commonly explored in medicinal chemistry and drug discovery research for its potential to interact with various biological targets. Compounds with pyridazine and imidazole scaffolds are frequently investigated as kinase inhibitors, enzyme modulators, or chemical probes for studying signal transduction pathways . The presence of the 2,2,2-trifluoroethyl group can influence the molecule's physicochemical properties, such as its metabolic stability and binding affinity. This product is provided as a high-purity solid to ensure consistent performance in research applications. It is intended for in vitro studies only and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c1-7-15-4-5-19(7)9-3-2-8(17-18-9)10(20)16-6-11(12,13)14/h2-5H,6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYBMHOEWYQKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a member of the pyridazine carboxamide family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{12}H_{13F_3N_4 with a molecular weight of approximately 300.25 g/mol. The presence of the imidazole ring and trifluoroethyl group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with specific receptors and enzymes:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain kinases or phosphatases involved in signal transduction pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist for various receptors, including those related to neurotransmission and inflammatory responses.

Antitumor Activity

Several studies have explored the antitumor properties of pyridazine derivatives. For instance:

  • Case Study 1 : A study demonstrated that similar compounds exhibited significant cytotoxic effects against human cancer cell lines, indicating potential use as chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Anti-inflammatory Effects

The compound's structural features suggest it might also possess anti-inflammatory properties:

  • Case Study 2 : Research on imidazole-containing compounds has shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

ParameterValue
AbsorptionModerate
DistributionTissue penetration
MetabolismHepatic (CYP450)
ExcretionRenal

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary data suggest that while it exhibits promising biological activity, further studies are required to establish its safety margin and potential side effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability: The target compound’s trifluoroethyl group likely increases lipophilicity compared to the trifluoromethoxyphenyl analog in , which may reduce membrane permeability due to its larger aromatic substituent .

Physical Properties :

  • Crystalline forms () underscore the importance of solid-state optimization for drug candidates, a consideration absent in the target compound’s current data .

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